molecular formula C15H12N4O3 B11318776 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate

3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate

Cat. No.: B11318776
M. Wt: 296.28 g/mol
InChI Key: BWMDZWQYPVHAJX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles. For instance, the tetrazole ring can be formed by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted reactions to enhance reaction rates and yields. The use of eco-friendly solvents and conditions, such as water as a solvent and moderate temperatures, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry: In chemistry, 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology: The compound’s tetrazole ring is known for its bioisosteric properties, which means it can mimic the behavior of other functional groups in biological systems. This makes it useful in the design of pharmaceuticals, where it can enhance the stability and bioavailability of drugs .

Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antibacterial, and antifungal agent. The tetrazole ring’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the tetrazole ring and the methoxybenzoate ester. This combination imparts specific chemical and biological properties that are not found in simpler tetrazole derivatives or methoxybenzoic acid .

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-methoxybenzoate

InChI

InChI=1S/C15H12N4O3/c1-21-14-8-3-2-7-13(14)15(20)22-12-6-4-5-11(9-12)19-10-16-17-18-19/h2-10H,1H3

InChI Key

BWMDZWQYPVHAJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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